

Spectroscopic Profile of 5-Hexen-3-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Hexen-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Hexen-3-one** (CAS No. 24253-30-3), a molecule of interest in various chemical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for its characterization. The structured presentation of this data is intended to facilitate its use in research and development.

Introduction

5-Hexen-3-one is an organic compound with the molecular formula $C_6H_{10}O$.^{[1][2][3]} Its structure, featuring a ketone functional group and a terminal double bond, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its reactivity. This guide summarizes the key spectroscopic features of **5-Hexen-3-one**.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Hexen-3-one** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR data for **5-Hexen-3-one** is not readily available in the public domain, predicted values based on established principles for similar structures are presented below.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-5
~5.1	dd	1H	H-6a (trans to H-5)
~5.0	dd	1H	H-6b (cis to H-5)
~3.2	dt	2H	H-4
~2.5	q	2H	H-2
~1.1	t	3H	H-1

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Atom
~209	C-3 (C=O)
~137	C-5 (=CH)
~115	C-6 (=CH ₂)
~42	C-4 (-CH ₂ -)
~36	C-2 (-CH ₂ -)
~8	C-1 (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Hexen-3-one** is expected to show characteristic absorption bands for the ketone and alkene functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3080	=C-H	Stretching
~2970	C-H (sp ³)	Stretching
~1715	C=O (Ketone)	Stretching
~1645	C=C (Alkene)	Stretching
~990 and ~915	=C-H	Out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum for **5-Hexen-3-one** is available from the NIST WebBook.[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment
98	15	[M] ⁺ (Molecular Ion)
69	100	[M - C ₂ H ₅] ⁺
57	80	[C ₄ H ₉] ⁺
41	75	[C ₃ H ₅] ⁺
29	50	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds and ketones.

NMR Spectroscopy

Sample Preparation:

- A sample of **5-Hexen-3-one** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- The data is processed using appropriate software, including Fourier transformation, phasing, and baseline correction.

IR Spectroscopy

Sample Preparation:

- For a liquid sample like **5-Hexen-3-one**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean KBr/NaCl plates is first acquired.

- The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation and Introduction:

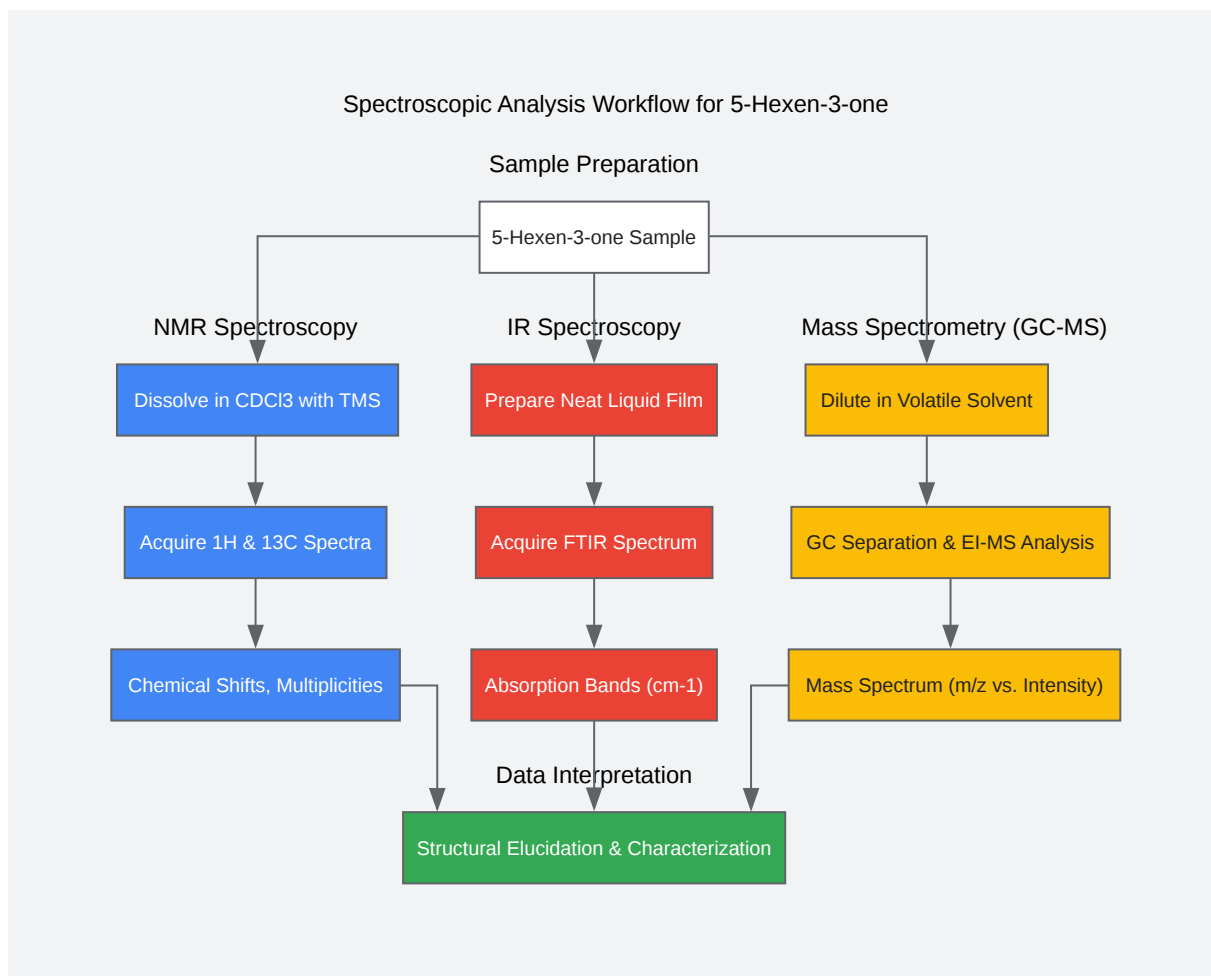
- A dilute solution of **5-Hexen-3-one** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- The sample is introduced into the gas chromatograph (GC) via a split/splitless injector.

Instrumentation and Data Acquisition:

- The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
- The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of the analyte from any impurities.
- The column is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.
- Electron ionization (EI) at 70 eV is used to generate the mass spectrum.
- The mass spectrum is recorded over a mass range of m/z 10-200.
- The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Hexen-3-one**, from sample preparation to data interpretation.



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Spectroscopic analysis workflow for **5-Hexen-3-one**.

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